

Favipiravir for COVID-19: A Comparative Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name: Favipiravir

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This guide provides a comprehensive meta-analysis of clinical trials on the efficacy and safety of **Favipiravir** for the treatment of COVID-19. The data presented is compiled from multiple systematic reviews and meta-analyses, offering an objective comparison of **Favipiravir**'s performance against placebo or other standard care treatments. Detailed experimental protocols for key cited clinical trials are provided to support further research and development.

Efficacy of Favipiravir: A Quantitative Overview

The efficacy of **Favipiravir** in treating COVID-19 has been evaluated across various clinical endpoints. The following tables summarize the quantitative data from several meta-analyses, providing a comparative view of its impact on viral clearance, clinical improvement, and other critical outcomes.

Table 1: Viral Clearance

Outcome	Favipiravir Group	Comparator Group	Odds Ratio (OR) / Risk Ratio (RR) (95% CI)	Citation
Viral Clearance at Day 7	65.42%	43.42%	OR = 2.49 (1.19–5.22)	[1]
Viral Clearance at Day 14	88.9%	78.79%	OR = 2.19 (0.69–6.95)	[1]
Viral Clearance at Day 14	-	-	RR = 1.11 (0.98–1.25)	[2]

Table 2: Clinical Improvement

Outcome	Favipiravir Group	Comparator Group	Odds Ratio (OR) / Risk Ratio (RR) (95% CI)	Citation
Clinical Improvement at Day 7	54.33%	34.40%	OR = 1.60 (1.03–2.49)	[1]
Clinical Improvement at Day 14	84.63%	65.77%	OR = 3.03 (1.17–7.80)	[1]
Clinical Improvement at Day 7	-	-	RR = 1.24 (1.09–1.41)	[2]
Time to Clinical Improvement (Days)	-	-	MD = -0.80 (-2.74, 1.14)	[3]

Table 3: Mortality and Disease Progression

Outcome	Favipiravir Group	Comparator Group	Odds Ratio (OR) / Risk Ratio (RR) (95% CI)	Citation
Mortality	-	-	RR = 0.77 (0.26-2.19)	[4]
ICU Admission	-	-	RR = 1.13 (0.49–2.59)	[5]
Need for Supplementary Oxygen	16.91%	14.32%	RR = 1.18 (0.83, 1.68)	[3]
Progression to Invasive Mechanical Ventilation	-	-	RR = 0.86 (0.68 to 1.09)	[6]

Safety Profile of Favipiravir

The safety of **Favipiravir** has been a key consideration in its clinical evaluation. While generally well-tolerated, some adverse events have been reported more frequently in patients receiving the drug.

Table 4: Adverse Events

Outcome	Favipiravir Group	Comparator Group	Risk Ratio (RR) (95% CI)	Citation
Overall Adverse Events	-	-	RR = 1.27 (1.05 to 1.54)	[6]
Serious Adverse Events	-	-	RR = 1.04 (0.76 to 1.42)	[6]

Experimental Protocols of Key Clinical Trials

To provide a deeper understanding of the evidence base, this section details the methodologies of key clinical trials that have been influential in the meta-analyses of **Favipiravir** for COVID-19.

Cai et al. (2020): An Open-Label Control Study

- Study Design: An open-label, controlled study conducted in Shenzhen, China.[7]
- Participants: Hospitalized patients with laboratory-confirmed COVID-19.[7]
- Intervention:
 - **Favipiravir** Group (n=35): Received **Favipiravir** (1600 mg twice daily on day 1, followed by 600 mg twice daily for up to 14 days) plus interferon- α inhalation.[7]
 - Control Group (n=45): Received lopinavir/ritonavir (400 mg/100 mg twice daily for up to 14 days) plus interferon- α inhalation.[7]
- Primary Outcomes: Time to viral clearance and improvement in chest imaging.[7]
- Key Findings: The **Favipiravir** group showed a significantly shorter median time to viral clearance (4 days vs. 11 days) and a higher rate of improvement in chest imaging compared to the control group.[7]

Chen et al. (2020): A Randomized Clinical Trial

- Study Design: A prospective, randomized, controlled, open-label multicenter trial in China.[8]
- Participants: Adult patients with confirmed COVID-19.[8]
- Intervention:
 - **Favipiravir** Group (n=120): Received conventional therapy plus **Favipiravir** (1600 mg twice on the first day, followed by 600 mg twice daily) for 10 days.
 - Arbidol Group (n=120): Received conventional therapy plus Arbidol (200 mg three times a day) for 10 days.

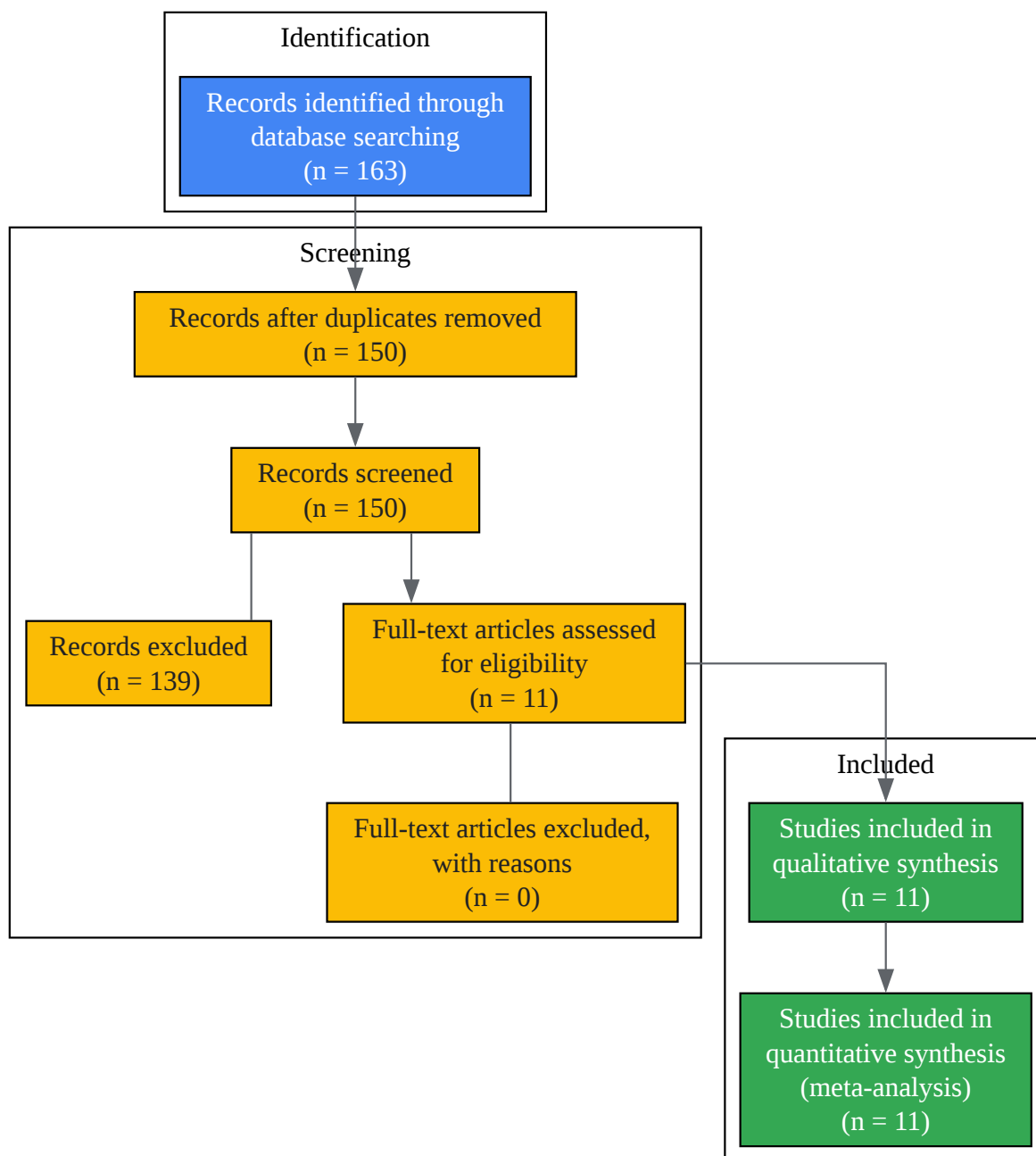
- Primary Outcome: Clinical recovery rate at Day 7.[8]
- Key Findings: There was no significant difference in the clinical recovery rate at day 7 between the two groups. However, the **Favipiravir** group showed shorter median times to fever reduction and cough relief.

Ivashchenko et al. (2021): A Phase II/III Multicenter Randomized Clinical Trial

- Study Design: An adaptive, multicenter, open-label, randomized, phase II/III clinical trial in Russia.[5][9]
- Participants: Hospitalized patients with moderate COVID-19.[9]
- Intervention:
 - **Favipiravir** Group 1 (n=20): Received AVIFAVIR (**Favipiravir**) 1600 mg twice daily on Day 1, followed by 600 mg twice daily on Days 2–14.[5]
 - **Favipiravir** Group 2 (n=20): Received AVIFAVIR (**Favipiravir**) 1800 mg twice daily on Day 1, followed by 800 mg twice daily on Days 2–14.[5]
 - Control Group (n=20): Received standard of care according to Russian guidelines for the treatment of COVID-19.[5]
- Primary Outcome: Viral clearance.[9]
- Key Findings: The study reported that AVIFAVIR enabled SARS-CoV-2 viral clearance in 62.5% of patients within 4 days and was found to be safe and well-tolerated.[9]

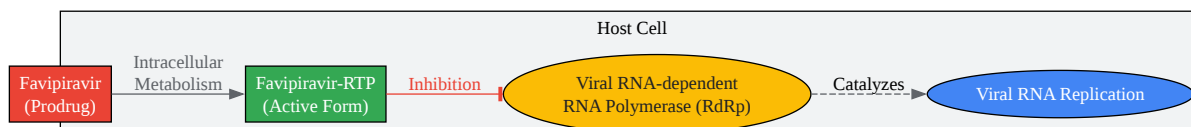
Visualizing the Evidence and Mechanism

To further aid in the comprehension of the research process and the drug's mechanism, the following diagrams are provided.



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PRISMA flow diagram of the study selection process.[1]



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Mechanism of action of **Favipiravir**.

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